

From Venom to Vital Medicine: The Discovery of Captopril from Bothrops jararaca

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A Technical Guide on the Journey from Serendipitous Observation to Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of **Captopril**, the first orally active angiotensin-converting enzyme (ACE) inhibitor, represents a landmark achievement in cardiovascular medicine and a prime example of successful nature-inspired drug development. This technical guide provides an in-depth exploration of the pivotal journey from the venom of the Brazilian pit viper, Bothrops jararaca, to the synthesis of this life-saving therapeutic. We will delve into the initial observations of the venom's potent hypotensive effects, the meticulous isolation and characterization of the bradykinin-potentiating factors (BPFs), the development of the intravenous ACE inhibitor Teprotide, and the ultimate rational design of the orally bioavailable **Captopril**. This guide will detail the experimental protocols, present key quantitative data in a structured format, and provide visualizations of the critical biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction: The Serendipitous Bite and the Dawn of a New Therapeutic Class

The story of **Captopril** begins not in a laboratory, but with the envenomation by the Bothrops jararaca snake. Victims of its bite exhibited a dramatic and often fatal drop in blood pressure.



This potent physiological effect intrigued Brazilian scientist Dr. Sérgio Henrique Ferreira, who, in the 1960s, initiated research into the venom's components.[1][2] His work led to the discovery of a mixture of peptides he named bradykinin-potentiating factor (BPF), which significantly enhanced the effects of the vasodilator bradykinin.[3] This seminal discovery laid the groundwork for a new approach to treating hypertension.

In the late 1960s, Sir John Vane's laboratory at the Royal College of Surgeons in England further elucidated the mechanism of BPF.[4] They demonstrated that BPF inhibited an enzyme then known as "kininase II," which was responsible for the inactivation of bradykinin.[5] Crucially, they also discovered that this same enzyme was identical to the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) responsible for producing the potent vasoconstrictor, angiotensin II.[5] This dual action of ACE—inactivating a vasodilator and producing a vasoconstrictor—made it a prime target for a novel class of antihypertensive drugs.

The Renin-Angiotensin-Aldosterone and Kallikrein-Kinin Systems: A Delicate Balance

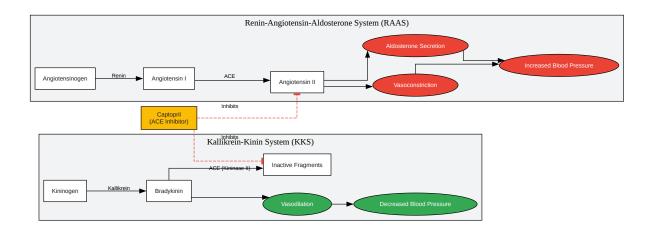
The physiological effects of Bothrops jararaca venom and the subsequent development of **Captopril** are best understood in the context of two interconnected systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (KKS).

The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance. A decrease in renal blood flow triggers the release of renin, which converts angiotensinogen to angiotensin I. ACE then converts angiotensin I to the highly potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure.

The KKS is a parallel system that, in contrast, generally promotes vasodilation and a decrease in blood pressure. Kallikrein acts on kininogen to produce bradykinin, a potent vasodilator. ACE (kininase II) is a primary enzyme responsible for the degradation and inactivation of bradykinin.

The venom of Bothrops jararaca, and subsequently **Captopril**, exert their hypotensive effects by inhibiting ACE, thereby simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of the vasodilator bradykinin.





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Figure 1: The dual action of **Captopril** on the RAAS and KKS pathways.

Experimental Protocols: From Venom Fractionation to ACE Inhibition Assays

The journey from venom to **Captopril** involved a series of meticulous experimental procedures. Below are detailed methodologies for the key experiments.

Isolation of Bradykinin-Potentiating Factors (BPFs)

The initial isolation of BPFs from Bothrops jararaca venom was a critical first step. The following protocol is a composite of the methods described by Ferreira et al. (1970).[4]

Foundational & Exploratory





Objective: To isolate and purify the peptide fractions from Bothrops jararaca venom that exhibit bradykinin-potentiating activity.

Materials:

- Lyophilized Bothrops jararaca venom
- Sephadex G-25 gel
- DEAE-cellulose or similar ion-exchange resin
- Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
- Gradient elution buffers for ion-exchange chromatography (e.g., increasing concentrations of sodium chloride in a buffer)
- Spectrophotometer for monitoring protein elution (280 nm)
- Lyophilizer

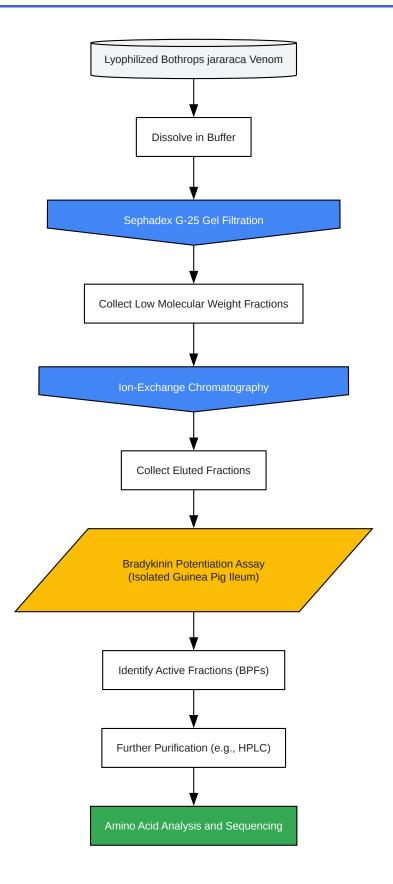
Procedure:

- Crude Venom Preparation: Dissolve a known quantity of lyophilized venom in the starting buffer (e.g., 50 mM ammonium bicarbonate).
- Gel Filtration Chromatography:
 - Load the dissolved venom onto a Sephadex G-25 column equilibrated with the same buffer.
 - Elute the components with the buffer at a constant flow rate.
 - Collect fractions and monitor the absorbance at 280 nm to identify protein-containing fractions.
 - Pool the fractions corresponding to the low molecular weight peptides, which is where the BPFs are expected to be found.[6]



- Ion-Exchange Chromatography:
 - Apply the pooled low molecular weight fraction from the gel filtration step to an ionexchange chromatography column (e.g., DEAE-cellulose).
 - Wash the column with the starting buffer to remove unbound components.
 - Elute the bound peptides using a salt gradient (e.g., 0 to 1 M NaCl).
 - Collect fractions and monitor the absorbance at 280 nm.
- Bradykinin Potentiation Assay:
 - Test each fraction for its ability to potentiate the contractile response of bradykinin on an isolated guinea pig ileum preparation.
 - Fractions demonstrating significant potentiation are considered to contain BPFs.
- · Purification and Characterization:
 - Subject the active fractions to further rounds of chromatography (e.g., reverse-phase HPLC) until a pure peptide is obtained.
 - Characterize the purified peptides by amino acid analysis and sequencing.





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Figure 2: Experimental workflow for the isolation of BPFs.



Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The development of **Captopril** relied on a robust and reproducible assay to measure ACE inhibition. The following is a generalized protocol based on the use of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).

Objective: To determine the in vitro inhibitory activity of a compound on angiotensin-converting enzyme.

Materials:

- Angiotensin-converting enzyme (from rabbit lung or other sources)
- Hippuryl-L-histidyl-L-leucine (HHL) as the substrate
- Buffer solution (e.g., sodium borate buffer, pH 8.3, containing NaCl)
- Test compounds (e.g., BPFs, Teprotide, Captopril) at various concentrations
- Stopping reagent (e.g., 1 M HCl)
- · Ethyl acetate for extraction
- Spectrophotometer (for measuring absorbance at 228 nm) or HPLC system

Procedure:

- Reaction Mixture Preparation: In a test tube, combine the buffer, ACE solution, and the test compound (or vehicle for control).
- Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).



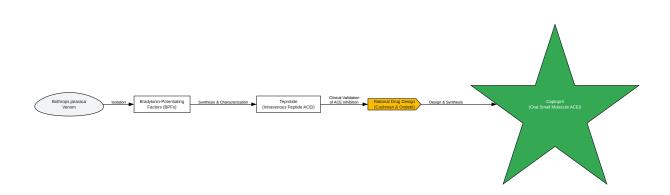
- Extraction of Hippuric Acid: Add ethyl acetate to the mixture and vortex to extract the hippuric acid (the product of the reaction).
- Quantification:
 - Spectrophotometric Method: Evaporate the ethyl acetate layer, redissolve the hippuric acid in water or buffer, and measure the absorbance at 228 nm.
 - HPLC Method: Directly inject an aliquot of the ethyl acetate layer into an HPLC system and quantify the hippuric acid peak.
- Calculation of Inhibition: Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

From Peptides to a Potent Pill: The Development of Teprotide and Captopril

The initial BPFs isolated from the venom, while potent ACE inhibitors, were peptides and thus not orally active, limiting their therapeutic potential.[7] The most potent of these was a nonapeptide that was synthesized and named Teprotide.[8] Teprotide proved to be a powerful intravenous antihypertensive agent and was instrumental in clinically validating ACE inhibition as a therapeutic strategy.[9]

The challenge then shifted to developing an orally active, small-molecule ACE inhibitor. This is where the rational drug design efforts of David Cushman and Miguel Ondetti at the Squibb Institute for Medical Research became pivotal.[10] They hypothesized a model of the ACE active site based on its similarity to another enzyme, carboxypeptidase A. Their groundbreaking work led to the synthesis of a series of compounds, culminating in the development of **Captopril** in 1975.[10] **Captopril** was designed to bind tightly to the zinc ion within the ACE active site, effectively blocking its function.





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Figure 3: Logical progression from snake venom to the development of Captopril.

Quantitative Data: A Comparative Analysis

The following tables summarize the key quantitative data related to the ACE inhibitory activity and hypotensive effects of the compounds derived from Bothrops jararaca venom and the subsequent synthetic drugs.

Table 1: In Vitro ACE Inhibitory Activity



Compound	Туре	IC50 (nM) for ACE	Reference(s)
Bradykinin- Potentiating Peptides (BPFs)	Peptides	Variable (nanomolar to micromolar range)	[11]
Teprotide (SQ 20,881)	Nonapeptide	~100 - 470	[12]
Captopril (SQ 14,225)	Small Molecule	~1.7 - 23	[12]

Table 2: In Vivo Hypotensive Effects

Compound	Animal Model	Route of Administration	Effect on Blood Pressure	Reference(s)
B. jararaca Venom (crude)	Various	Intravenous	Potent and sustained hypotension	[2]
Bradykinin- Potentiating Factors (BPFs)	Rat	Intravenous	Potentiation of bradykinin-induced hypotension	[13]
Teprotide	Hypertensive Patients	Intravenous	Significant reduction in blood pressure	[9]
Captopril	Hypertensive Patients	Oral	Dose-dependent reduction in blood pressure	[3][14]

Conclusion: A Lasting Legacy in Medicine

The discovery of **Captopril** from the venom of Bothrops jararaca is a compelling narrative of how curiosity-driven research into a natural toxin can lead to a paradigm shift in clinical medicine. It beautifully illustrates the power of a multidisciplinary approach, combining physiology, pharmacology, and medicinal chemistry. The journey from the initial observation of



the snake's potent hypotensive venom to the rational design of a safe and effective oral medication has not only saved countless lives but also paved the way for the development of an entire class of ACE inhibitors, which remain a cornerstone of cardiovascular therapy today. This in-depth technical guide serves to illuminate the key scientific milestones of this remarkable discovery, providing a valuable resource for the next generation of drug development professionals.

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